Superior FLAP Inhibition Potency Relative to Clinical-Stage FLAP Inhibitors
4-(tert-Butyl)-2-(4-fluorophenyl)pyridine exhibits potent inhibition of 5-lipoxygenase-activating protein (FLAP) with an IC50 of 0.600 nM [1]. This value is approximately 2.7-fold more potent than Quiflapon (MK-591), a known FLAP inhibitor with an IC50 of 1.6 nM , and roughly 4.8-fold more potent than Fiboflapon (GSK2190915), which has a FLAP binding IC50 of 2.9 nM .
| Evidence Dimension | Inhibition of FLAP (5-lipoxygenase-activating protein) |
|---|---|
| Target Compound Data | IC50 = 0.600 nM |
| Comparator Or Baseline | Quiflapon (MK-591): IC50 = 1.6 nM; Fiboflapon (GSK2190915): IC50 = 2.9 nM |
| Quantified Difference | 2.7-fold more potent than Quiflapon; 4.8-fold more potent than Fiboflapon |
| Conditions | Human peripheral leukocytes, inhibition of calcium ionophore A23187-induced LTB4 production after 10 mins by ELISA |
Why This Matters
This level of potency positions 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine as a highly attractive starting point or pharmacophore for developing next-generation FLAP inhibitors, potentially enabling lower dosing or improved therapeutic windows compared to existing clinical candidates.
- [1] BindingDB. BDBM50359088 (CHEMBL1229205). FLAP inhibition IC50 = 0.600 nM. View Source
